molecular formula C8H6F2O2 B042782 2,6-Difluoro-4-methoxybenzaldehyde CAS No. 256417-10-4

2,6-Difluoro-4-methoxybenzaldehyde

Cat. No. B042782
M. Wt: 172.13 g/mol
InChI Key: ZYABCGOTMDPUDD-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of related compounds often involves reactions with alkynes, alkenes, or allenes, using a rhodium-based catalyst system for efficient results (Kokubo et al., 1999).
  • Another approach involves the reduction of aldehyde groups in compounds like 4,6-di-tert-butyl-2,3-dihydroxybenzaldehyde to produce methoxymethyl or methyl analogs, which can be further oxidized (Arsenyev et al., 2016).

Molecular Structure Analysis

  • Studies involving ab initio and density functional theory (DFT) methods have been used to investigate the molecular structure and vibrational frequencies of similar compounds like 2-(4-methoxyphenyl)benzo[d]thiazole (Arslan & Algül, 2007).
  • Crystal structures and Hirshfeld surface analysis provide insights into different conformations and hydrogen-bonding patterns in methoxybenzaldehyde oxime derivatives (Gomes et al., 2018).

Chemical Reactions and Properties

  • The reactivity of 2,6-Difluoro-4-methoxybenzaldehyde in various chemical reactions can be inferred from studies on related compounds. For instance, Schiff bases of 2-Hydroxy-4-methoxybenzaldehyde show significant antimicrobial and antiaflatoxigenic properties (Harohally et al., 2017).
  • Interactions and molecular docking investigations of similar compounds like 4-methoxybenzaldehyde offer insights into its stability and reactivity (Ghalla et al., 2018).

Physical Properties Analysis

  • The physical properties of such compounds can be understood by studying their crystal structure and bonding patterns. Isostructural studies at different temperatures provide detailed information about structural stability (Wardell et al., 2006).

Chemical Properties Analysis

  • Spectroscopic (vibrational, NMR, and UV-Vis) and quantum chemical investigations are useful to understand the chemical properties of related compounds like 4-hexyloxy-3-methoxybenzaldehyde (Abbas et al., 2016).
  • Studies on the structural conformations and intramolecular charge transfer in similar compounds help in understanding their chemical behavior (Nagaraju et al., 2018).

Scientific Research Applications

  • Chemical Reactions and Synthesis:

    • 2,6-Dimethyl-4-methoxybenzaldehyde, a related compound, is involved in reactions yielding isomeric ethers, highlighting its potential in complex organic syntheses (Kamikawa, Nakatani, & Kubota, 1968).
    • 4-Methoxybenzaldehyde linker resins are stable and suitable for peptide synthesis, useful for both polar and nonpolar amino acids (Gu & Silverman, 2003).
    • The synthesis of 4-benzyloxy-2-methoxybenzaldehyde demonstrated a high yield, indicating its practicality in industrial applications (Lu Yong-zhong, 2011).
    • Secondary amide-based linkers derived from 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde enhance solid-phase organic synthesis by providing high-purity products (Swayze, 1997).
  • Molecular and Spectroscopic Properties:

    • Methoxybenzaldehydes like 2,6-Difluoro-4-methoxybenzaldehyde exhibit refreshing fragrances and medicinal properties, finding applications in food, cosmetics, and pharmaceutical industries (Kundu & Mitra, 2016).
    • The vibrational dynamics of methoxybenzaldehydes are influenced by intramolecular and intermolecular factors, with significant implications for their stable synthesis (Karger, Costa, & Ribeiro-Claro, 1999; Ribeiro-Claro et al., 2021).
  • Biological and Medicinal Applications:

    • Schiff bases of HMBA and cinnamaldehyde, related to methoxybenzaldehydes, show antiaflatoxigenic and antimicrobial properties, reducing aflatoxin levels in food, indicating potential medicinal applications (Harohally et al., 2017).
    • Fluorinated analogues of compounds like 2,6-Difluoro-4-methoxybenzaldehyde demonstrate promising anticancer properties, highlighting their potential in pharmaceutical research (Lawrence et al., 2003).
  • Industrial and Environmental Implications:

    • A simplified synthetic method for a derivative of 4-methoxybenzaldehyde reduces costs and environmental damage, enhancing industrial production efficiency (Wang Bao-jie, 2006).
    • Electrosynthesis techniques pairing electrolysis with hydrogenation allow for efficient production of chemicals like 4-methoxybenzaldehyde, showcasing eco-friendly and economical approaches (Sherbo et al., 2018).

Safety And Hazards

2,6-Difluoro-4-methoxybenzaldehyde is classified as a skin irritant (Category 2, H315) and causes serious eye damage (Category 1, H318) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding contact with skin, eyes, or clothing .

Future Directions

Given its role in the synthesis of biologically active compounds and its involvement in the preparation of G protein-coupled receptor 40 agonists , 2,6-Difluoro-4-methoxybenzaldehyde may continue to be a valuable compound in the development of treatments for conditions like type 2 diabetes .

properties

IUPAC Name

2,6-difluoro-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYABCGOTMDPUDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395273
Record name 2,6-Difluoro-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-4-methoxybenzaldehyde

CAS RN

256417-10-4
Record name 2,6-Difluoro-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Difluoro-4-methoxybenzaldehyde
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

(Intermediates 26A and 26B were prepared in a similar manner to the preparation described in WO 2004046133). To a stirred solution of 3,5-difluoroanisole (1.0 g, 7.0 mmol) in dichloromethane (6 mL) at 0° C. was added dropwise titanium tetrachloride (1.23 mL, 11.2 mmol) and dichloromethyl methyl ether (0.63 mL, 7.0 mmol). Upon completion of addition, the reaction mixture was stirred for 1 h and then poured into ice-water (50 mL). The resulting mixture was extracted with dichloromethane (3×50 mL). The combined organics were washed with H2O (50 mL), brine (50 mL), dried over Na2SO4 and filtered. The volatiles were removed under reduced pressure to provide a residue. The residue was subjected to chromatography on silica gel eluting with 0 to 20% EtOAc/hexanes to give 2,6-difluoro-4-methoxybenzaldehyde, Intermediate 26A [less polar material, 230 mg, 19%, 1H NMR (400 MHz, CDCl3) δ ppm 3.85 (s, 3 H), 6.47 (d, J=10.55 Hz, 2 H), 10.17 (s, 1 H)] and 2,4-difluoro-6-methoxybenzaldehyde, Intermediate 26B [more polar material, 740 mg, 62%, 1H NMR (400 MHz, CDCl3) δ ppm 3.91 (s, 3 H) 6.43-6.51 (m, 2 H) 10.30 (s, 1 H)], both as white solids.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 26B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.63 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
1.23 mL
Type
catalyst
Reaction Step Two
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Three
[Compound]
Name
EtOAc hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
T Warashina, D Matsuura, Y Kimura - Chemical and pharmaceutical …, 2019 - jstage.jst.go.jp
Formylations of fluorine-containing aromatic compounds with dichloromethyl alkyl ethers have been investigated. Dichloromethyl propyl ether and dichloromethyl butyl ether have been …
Number of citations: 1 www.jstage.jst.go.jp
P Šimon, O Baszczyňski, D Šaman, G Stepan… - European Journal of …, 2016 - Elsevier
To elucidate the structure-geometry-activity relationship in diarylpyrimidine family (DAPYs) containing carbonyl linker between the central pyrimidine core and phenyl type B-arm, a …
Number of citations: 11 www.sciencedirect.com
L Čechová, M Dejmek, O Baszczyňski… - Antiviral Chemistry …, 2019 - journals.sagepub.com
With the worldwide number of human immunodeficiency virus positive patients stagnant and the increasing emergence of viral strains resistant to current treatment, the development of …
Number of citations: 4 journals.sagepub.com
J Kuźmińska, P Kobyłka, M Wierzchowski… - Journal of Molecular …, 2023 - Elsevier
Low efficiency of anticancer drugs and their toxicity in normal tissues has motivated further study on safe and effective modern anticancer agents. In the presented study, the design and …
Number of citations: 1 www.sciencedirect.com
G Schäfer, S Reber, M Ahmetovic, T Fleischer… - …, 2023 - thieme-connect.com
A facile reductive amination procedure for electron-poor heterocyclic amines with aromatic and aliphatic aldehydes has been developed. The key to success was the use of …
Number of citations: 2 www.thieme-connect.com
Z Wu, N Fatuzzo, G Dong - Tetrahedron, 2021 - Elsevier
In this full article, a detailed study of a distal alkenyl C–H arylation and alkylation through the palladium/norbornene (NBE) cooperative catalysis is described. Both aminopyridine- and …
Number of citations: 4 www.sciencedirect.com
Z Xu, H Chen, GJ Deng, H Huang - Organic Letters, 2021 - ACS Publications
A copper-based catalytic system has been developed to enable efficient cyclization of ketoxime acetates with o-fluorobenzaldehydes. This protocol offers an efficient method for the …
Number of citations: 28 pubs.acs.org
Y Xu - 2018 - search.proquest.com
In this dissertation, the development of several novel organic synthetic methods featuring the functionalization of C–H and C–C bonds was described by using transition metal catalysis, …
Number of citations: 2 search.proquest.com
B Chatelet, E Jeanneau, JP Dutasta, V Robert… - Catalysis …, 2014 - Elsevier
Various N-substituted azaphosphatranes have been prepared and successfully applied to the synthesis of styrene carbonates from CO 2 and epoxides. Enhancement of the catalytic …
Number of citations: 21 www.sciencedirect.com
AE Taggi, TM Stevenson, JF Bereznak… - Bioorganic & Medicinal …, 2016 - Elsevier
A novel class of synthetic tubulin polymerization disruptors, based on a substituted pyrazin-2-one core, has been discovered. These molecules have proven to be potent broad spectrum …
Number of citations: 16 www.sciencedirect.com

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